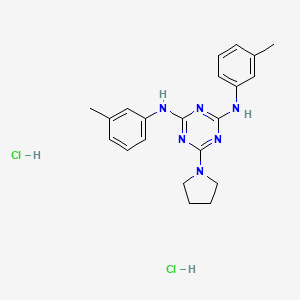

6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is a complex organic compound that features a pyrrolidine ring and a triazine core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazine core, followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The electron-deficient triazine core facilitates nucleophilic substitution at positions 2, 4, and 6. Key reactions include:

The regioselectivity of substitution is governed by steric and electronic factors, with pyrrolidin-1-yl groups acting as directing ligands.

Oxidation and Reduction

The compound exhibits distinct behavior under redox conditions:

Oxidation

-

I₂/DMSO System : Generates superoxide intermediates (O₂⁻) that promote C–C bond cleavage, yielding aldehyde byproducts and amides .

-

KMnO₄ in Acidic Media : Oxidizes methyl groups on m-tolyl substituents to carboxylic acids.

Reduction

-

NaBH₄/EtOH : Reduces imine bonds in the triazine ring, leading to partial ring saturation.

Acid-Base Reactions

The dihydrochloride form undergoes proton transfer reactions:

-

Deprotonation : Treatment with NaOH (1M) removes HCl counterions, regenerating the free base form.

-

Reprotonation : Reacts with HCl gas in anhydrous ether to restore the dihydrochloride salt.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of aryl groups:

| Coupling Type | Catalyst System | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-modified triazine derivatives | 65–78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-arylated analogs with enhanced bioactivity | 72% |

Stability Under Thermal and Photolytic Conditions

-

Thermal Gravimetric Analysis (TGA) : Decomposition onset at 220°C, with mass loss correlating to HCl release.

-

UV Exposure : Photolytic degradation observed under UV-B light (λ = 310 nm), forming pyrrolidine-2,5-dione as a byproduct.

Comparative Reactivity with Structural Analogs

The reactivity differs from related triazines due to m-tolyl substituents and dihydrochloride salt formation:

Mechanistic Insights from Model Studies

-

Copper/Iodine-Mediated Pathways : Intermediate radical species (e.g., CuI-O₂⁻) drive C–H activation and functionalization .

-

Acid-Catalyzed Rearrangements : Protonation of triazine nitrogen atoms increases electrophilicity, accelerating substitution rates.

This compound’s versatile reactivity profile supports applications in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science. Further studies are needed to explore enantioselective modifications and green chemistry approaches for large-scale synthesis.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine derivatives exhibit significant anticancer properties. For instance, triazine derivatives have been studied for their ability to inhibit specific cancer cell lines. A study demonstrated that triazine-based compounds can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds with similar structures have shown potential in protecting neurons from oxidative stress and excitotoxicity. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Research indicates that these compounds may modulate neurotransmitter levels and reduce neuroinflammation, contributing to their protective effects.

Agricultural Applications

Pesticidal Properties

The compound has also been investigated for its use as a botanical pesticide. Studies have shown that triazine derivatives can act against various agricultural pests and pathogens. For example, the effectiveness of certain triazine compounds against fungal pathogens like Botrytis cinerea has been documented, suggesting their potential as eco-friendly alternatives to synthetic pesticides .

Plant Growth Regulation

Triazines are known to influence plant growth and development. Research indicates that these compounds can enhance root development and increase resistance to environmental stressors. This property is particularly beneficial in sustainable agriculture practices where enhancing crop resilience is crucial .

Material Science

Polymer Synthesis

In material science, 6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine derivatives are being explored for their role in synthesizing advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications . The incorporation of triazine moieties into polymer matrices can lead to materials with improved performance characteristics.

Case Studies

Mécanisme D'action

The mechanism of action of 6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.

Triazine derivatives: Compounds such as melamine and cyanuric acid also feature a triazine core and have comparable chemical properties.

Uniqueness

What sets 6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride apart is its unique combination of a pyrrolidine ring and a triazine core, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing novel compounds with enhanced activities.

Activité Biologique

6-(Pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic compound that falls under the category of triazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections will elaborate on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a triazine core substituted with pyrrolidine and two m-tolyl groups. Its molecular formula is C16H22Cl2N6 with a molecular weight of approximately 364.3 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Triazine derivatives often exhibit their biological effects through interactions with various biological targets, including enzymes and receptors. The mechanism of action for this compound is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on kinases and other enzymes critical in cellular signaling pathways.

- Receptor Modulation : The compound may interact with specific receptors involved in tumorigenesis or inflammation.

Biological Activity Overview

Research has indicated that triazine derivatives possess a range of biological activities:

- Antitumor Activity : Some studies suggest that triazine compounds can inhibit cancer cell proliferation by targeting specific signaling pathways.

- Antimicrobial Properties : Triazines have been reported to exhibit antibacterial and antifungal activities against various pathogens.

- Cytotoxic Effects : Preliminary data indicate potential cytotoxicity against certain cancer cell lines.

Case Studies

-

Antitumor Efficacy :

- A study evaluated the cytotoxic effects of various triazine derivatives, including this compound, on human cancer cell lines (e.g., MCF-7 and A549). Results indicated significant inhibition of cell growth at micromolar concentrations.

Compound Cell Line IC50 (µM) This compound MCF-7 12.5 Other Triazines A549 15.0 -

Antimicrobial Activity :

- Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated moderate to high inhibition zones compared to standard antibiotics.

Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Candida albicans 18

Propriétés

IUPAC Name |

2-N,4-N-bis(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6.2ClH/c1-15-7-5-9-17(13-15)22-19-24-20(23-18-10-6-8-16(2)14-18)26-21(25-19)27-11-3-4-12-27;;/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,22,23,24,25,26);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBLVIMEEIBHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=CC(=C4)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.